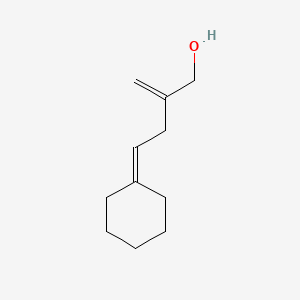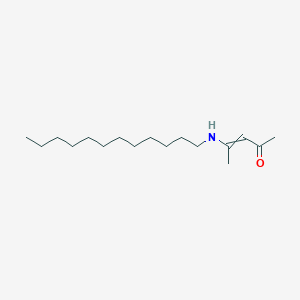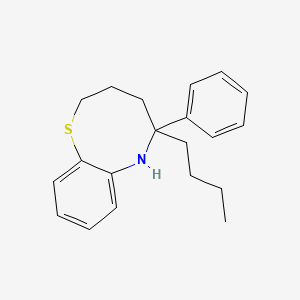
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazocine ring system with butyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzenethiol with butyl and phenyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired benzothiazocine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar ring structure but different substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substituents (butyl and phenyl groups) and the resulting chemical properties. These substituents contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
87697-17-4 |
|---|---|
Molecular Formula |
C20H25NS |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
5-butyl-5-phenyl-2,3,4,6-tetrahydro-1,6-benzothiazocine |
InChI |
InChI=1S/C20H25NS/c1-2-3-14-20(17-10-5-4-6-11-17)15-9-16-22-19-13-8-7-12-18(19)21-20/h4-8,10-13,21H,2-3,9,14-16H2,1H3 |
InChI Key |
QXXCRRFBPKDPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCSC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
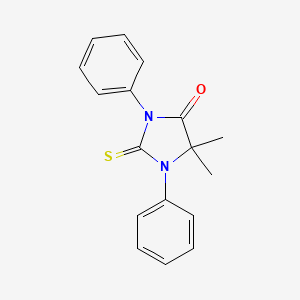
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
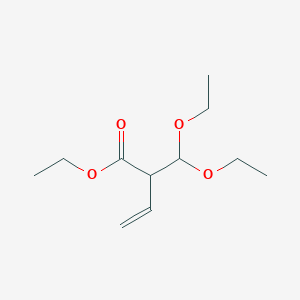
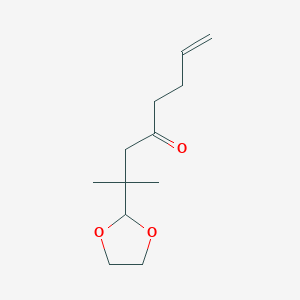

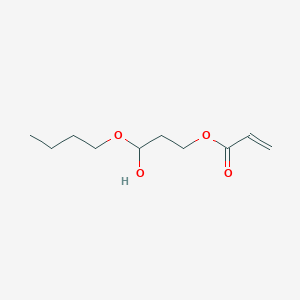
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
